

Technical Guide: Physical Properties of 2,4-Difluoro-5-iodobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Difluoro-5-iodobenzoic acid

Cat. No.: B1312207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoro-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its specific substitution pattern, featuring two fluorine atoms and an iodine atom on the benzoic acid core, imparts unique reactivity and properties that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the key physical properties of **2,4-Difluoro-5-iodobenzoic acid**, along with the experimental methodologies used for their determination.

Core Physical Properties

The fundamental physical characteristics of **2,4-Difluoro-5-iodobenzoic acid** are summarized in the table below. These properties are essential for its identification, purity assessment, and the design of reaction conditions.

Property	Value
CAS Number	161531-51-7 [1] [2]
Chemical Formula	C7H3F2IO2 [1] [2]
Molecular Weight	284.00 g/mol [1] [2]
Appearance	White to yellow or slight red crystalline powder [1] [3]
Melting Point	151-152 °C [1]
Boiling Point	318 °C [1]
Density	2.144 g/cm³ [1]
Purity	Typically ≥98% [1]

Experimental Protocols

The determination of the physical properties of **2,4-Difluoro-5-iodobenzoic acid** relies on a suite of standard analytical techniques. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. For **2,4-Difluoro-5-iodobenzoic acid**, a sharp melting range of 151-152 °C suggests a high degree of purity.

Methodology: Capillary Method

- Sample Preparation: A small amount of the finely powdered, dry **2,4-Difluoro-5-iodobenzoic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[\[4\]](#)
- Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).[\[5\]](#)
- Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[\[5\]](#)

- Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6]

Boiling Point Determination

While **2,4-Difluoro-5-iodobenzoic acid** is a solid at room temperature, its boiling point provides information about its volatility.

Methodology: Siwoloboff Method (Small-Scale)

- Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[1][7]
- Apparatus: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube filled with high-boiling point oil).[8]
- Heating: The apparatus is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[1]
- Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8]

Density Determination

The density of a solid can be determined using the principle of fluid displacement.

Methodology: Liquid Displacement

- Mass Measurement: The mass of a sample of **2,4-Difluoro-5-iodobenzoic acid** is accurately measured using an analytical balance.[9]
- Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.[9][10]

- Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[11]

Purity Determination

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of organic compounds.

Methodology: High-Performance Liquid Chromatography (HPLC)

- Sample Preparation: A standard solution of **2,4-Difluoro-5-iodobenzoic acid** is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a specific concentration.[12]
- Instrumentation: An HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column), a pump, an injector, and a detector (typically a UV detector) is used.[12]
- Mobile Phase: A mobile phase, often a mixture of solvents like methanol and water with a gradient elution program, is pumped through the column at a constant flow rate.[13]
- Analysis: A small volume of the sample solution is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary and mobile phases. The detector records the elution of each component as a peak in the chromatogram.
- Quantification: The purity is determined by calculating the area of the peak corresponding to **2,4-Difluoro-5-iodobenzoic acid** as a percentage of the total area of all peaks in the chromatogram.[12]

Spectroscopic Characterization

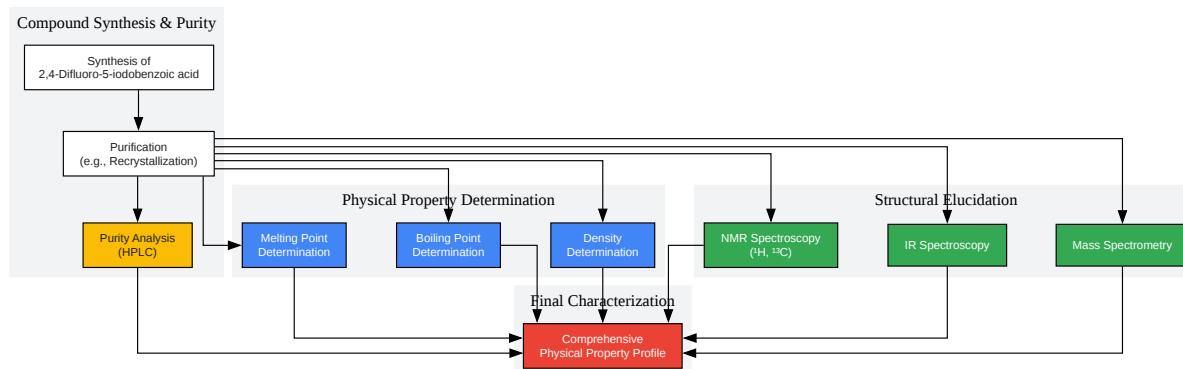
Spectroscopic techniques are essential for the structural elucidation and confirmation of **2,4-Difluoro-5-iodobenzoic acid**.

3.5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR Spectroscopy: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

- Sample Preparation: 5-25 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The solution is filtered into an NMR tube.
- Data Acquisition: The spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[\[14\]](#)

3.5.2 Infrared (IR) Spectroscopy


- IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
- Sample Preparation (Thin Solid Film): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. [\[15\]](#)
- Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[\[15\]](#)

3.5.3 Mass Spectrometry (MS)

- Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like electron ionization (EI) or electrospray ionization (ESI).[\[16\]](#)[\[17\]](#)
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[\[18\]](#)
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[\[18\]](#)

Visualization of Experimental Workflow

The logical flow for the determination of the physical properties of **2,4-Difluoro-5-iodobenzoic acid** can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for the physical and structural characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. wjec.co.uk [wjec.co.uk]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. conductscience.com [conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2,4-Difluoro-5-iodobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312207#2-4-difluoro-5-iodobenzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com